molecular formula C22H23N3O4S B2643270 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide CAS No. 946210-27-1

4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide

Cat. No. B2643270
CAS RN: 946210-27-1
M. Wt: 425.5
InChI Key: CTUPIGLEPSECSM-UHFFFAOYSA-N
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Description

4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide, also known as PBIT, is a small molecule inhibitor that has been recently developed and studied for its potential applications in various scientific research fields.

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide involves the inhibition of specific signaling pathways and protein-protein interactions that are involved in various biological processes. 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide has been shown to selectively inhibit the activity of certain kinases, such as AKT and ERK, which are involved in cell growth and proliferation. 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide has also been shown to inhibit the interaction between specific proteins, such as tau and beta-amyloid, which are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide has been shown to have various biochemical and physiological effects, depending on the specific research application. In cancer research, 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce tumor growth in animal models. In neurodegenerative diseases, 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide has been shown to reduce the aggregation of toxic proteins, improve neuronal survival and function, and reduce cognitive deficits in animal models. In infectious diseases, 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide has been shown to inhibit the replication of certain viruses and bacteria, and reduce the severity of infection in animal models.

Advantages and Limitations for Lab Experiments

4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide has several advantages for lab experiments, including its high potency and specificity, its ability to target specific signaling pathways and protein-protein interactions, and its potential for multiple applications in various research fields. However, 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide also has some limitations, including its relatively high cost and limited availability, its potential for off-target effects, and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide, including the development of more efficient and cost-effective synthesis methods, the optimization of its potency and specificity, the identification of its potential side effects and toxicity, and the exploration of its potential applications in other research fields. Additionally, further research is needed to fully understand the mechanism of action of 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide and its potential for clinical applications.

Synthesis Methods

The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide involves a series of chemical reactions, starting with the reaction of N-(p-tolyl)isoxazol-5-amine with N-(2-bromoethyl)pyrrolidine to form 5-((pyrrolidin-1-yl)methyl)isoxazol-3-yl)p-tolylamine. This intermediate is then reacted with 4-(sulfonylsulfanyl)benzoic acid to form the final product, 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide. The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide has been optimized and improved in recent years, resulting in higher yields and purity of the compound.

Scientific Research Applications

4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neurodegenerative diseases, 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide has been studied for its potential neuroprotective effects, as it has been shown to inhibit the aggregation of toxic proteins that are involved in the pathogenesis of these diseases. In infectious diseases, 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide has been studied for its potential antiviral and antibacterial effects, as it has been shown to inhibit the replication of certain viruses and bacteria.

properties

IUPAC Name

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-16-4-6-17(7-5-16)21-14-19(24-29-21)15-23-22(26)18-8-10-20(11-9-18)30(27,28)25-12-2-3-13-25/h4-11,14H,2-3,12-13,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUPIGLEPSECSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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